N-Benzoyl-2'-deoxyadenosine N-Benzoyl-2'-deoxyadenosine
Brand Name: Vulcanchem
CAS No.: 4546-72-9
VCID: VC0150709
InChI: InChI=1S/C17H17N5O4/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25)/t11-,12+,13+/m0/s1
SMILES: C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
Molecular Formula: C17H17N5O4
Molecular Weight: 355.3 g/mol

N-Benzoyl-2'-deoxyadenosine

CAS No.: 4546-72-9

Reference Standards

VCID: VC0150709

Molecular Formula: C17H17N5O4

Molecular Weight: 355.3 g/mol

N-Benzoyl-2'-deoxyadenosine - 4546-72-9

CAS No. 4546-72-9
Product Name N-Benzoyl-2'-deoxyadenosine
Molecular Formula C17H17N5O4
Molecular Weight 355.3 g/mol
IUPAC Name N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Standard InChI InChI=1S/C17H17N5O4/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25)/t11-,12+,13+/m0/s1
Standard InChIKey PIXHJAPVPCVZSV-YNEHKIRRSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
SMILES C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
Canonical SMILES C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
PubChem Compound 107558
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator